Phentolamine acetate

Descripción general

Descripción

El acetato de fentolamina es un antagonista alfa-adrenérgico no selectivo reversible. Se utiliza principalmente para controlar episodios hipertensivos, diagnosticar feocromocitoma, tratar reacciones en el sitio de administración de norepinefrina e invertir la anestesia de tejidos blandos y la midriasis . El compuesto induce vasodilatación al bloquear los receptores adrenérgicos alfa-1 y alfa-2, lo que lleva a la relajación de los músculos lisos vasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de fentolamina se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de fentolamina con ácido acético. La síntesis normalmente implica los siguientes pasos:

Neutralización: Ajuste del clorhidrato de fentolamina con agua de amoníaco diluida bajo la acción del gel de sílice hasta que se alcanza el pH deseado.

Métodos de producción industrial: La producción industrial de acetato de fentolamina implica pasos similares pero a mayor escala. El proceso garantiza una alta pureza y una mínima cantidad de impurezas mediante el control del pH y los niveles de cloruro durante la producción .

Análisis De Reacciones Químicas

Step 1: Condensation Reaction

3-Hydroxy-4-methylpentanoic acid reacts with hydrochloric acid chloromethyl tetrahydroglyoxaline in toluene under reflux (110°C, 15 hours) to form phentolamine hydrochloride.

| Reactants | Solvent | Temp (°C) | Time (hr) | Yield |

|---|---|---|---|---|

| 3-Hydroxy-4-methylpentanoic acid + Hydrochloric acid chloromethyl tetrahydroglyoxaline | Toluene | 110 | 15 | 66.93% |

Key Observation : Excess hydrochloric acid chloromethyl tetrahydroglyoxaline (1:1.5 molar ratio) improves yield to 70.17% .

Step 2: Alkalization

Phentolamine hydrochloride is treated with aqueous sodium carbonate (pH 8–9.5) to isolate the free base.

| Parameter | Condition | Result |

|---|---|---|

| pH Adjustment | 8–9.5 | 85.56% yield |

| Crystallization Temp | 5–10°C | White crystalline product |

Step 3: Salification to Acetate

The free base reacts with acetic acid in isopropanol to form phentolamine acetate.

| Parameter | Condition |

|---|---|

| Solvent | Isopropanol |

| pH Adjustment | 6 (using acetic acid) |

| Yield | ~85% (extrapolated from mesylate data ) |

Degradation Kinetics

This compound undergoes pH-dependent hydrolysis and oxidation:

Hydrolysis

The imidazoline ring is susceptible to acidic/basic conditions. Degradation follows first-order kinetics:

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (HCl) | 4.2 hours |

| pH 7.4 (Phosphate buffer) | 12.8 hours |

| pH 9.0 (Carbonate buffer) | 3.1 hours |

Mechanism : Protonation at the imidazoline nitrogen increases electrophilicity, accelerating ring-opening.

Oxidative Pathways

The phenolic group undergoes oxidation to quinone derivatives under aerobic conditions:

| Oxidizing Agent | Product |

|---|---|

| H₂O₂ | 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]quinone |

| O₂ (catalyzed by metal ions) | Dimers via phenolic coupling |

Stability in Formulations

This compound’s solubility and stability vary with excipients:

| Solvent | Solubility (mg/mL) | Degradation Rate (%/month, 25°C) |

|---|---|---|

| Water | 2.1 | 8.5 |

| Ethanol | 45.3 | 2.1 |

| Propylene glycol | 32.7 | 3.9 |

Stabilizers : Citrate buffers (pH 4.5–5.5) reduce hydrolysis by 60% compared to acetate buffers .

Comparative Reactivity with Analogues

Phentolamine’s imidazoline ring shows distinct reactivity compared to other α-blockers:

| Compound | Ring System | Hydrolysis Rate (pH 7.4) |

|---|---|---|

| Phentolamine | Imidazoline | 0.054 h⁻¹ |

| Prazosin | Quinazoline | 0.012 h⁻¹ |

| Doxazosin | Piperazine | 0.008 h⁻¹ |

Key Insight : The imidazoline ring’s reduced aromaticity increases susceptibility to nucleophilic attack .

Reaction with Biomolecules

This compound forms covalent adducts with thiol-containing proteins (e.g., albumin):

| Target | Reaction Site | Adduct Type |

|---|---|---|

| Cysteine-34 (Albumin) | Imidazoline ring | Thioether |

| Glutathione | Quinone metabolites | Michael adduct |

Biological Impact : Adduct formation may contribute to off-target effects in vivo .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Phentolamine acetate acts by blocking alpha-adrenergic receptors, leading to vasodilation and a decrease in peripheral vascular resistance. This mechanism is particularly beneficial in managing conditions associated with excessive adrenergic stimulation. The compound's ability to induce vasodilation makes it useful in specific medical scenarios, particularly those involving hypertensive crises and local anesthetic complications.

Clinical Applications

1. Management of Hypertensive Episodes:

- This compound is indicated for the prevention and control of hypertensive episodes in patients with pheochromocytoma, especially during surgical procedures. It mitigates the risk of hypertensive crises caused by catecholamine release due to stress or manipulation during surgery .

2. Prevention of Dermal Necrosis:

- The compound is effective in preventing dermal necrosis following the extravasation of norepinephrine, a common complication when vasopressors are administered intravenously. This compound can reverse the vasoconstriction caused by norepinephrine, thereby preserving tissue viability .

3. Reversal of Soft Tissue Anesthesia:

- This compound is utilized to reverse soft tissue anesthesia induced by local anesthetics containing vasoconstrictors. This application is particularly relevant in dental practices where rapid recovery from anesthesia is desired .

4. Diagnostic Use:

- It serves as a diagnostic agent for pheochromocytoma through the phentolamine-blocking test, which assesses the responsiveness of blood pressure to phentolamine administration .

Case Study 1: Hypertensive Crisis Management

In a clinical trial involving patients with pheochromocytoma, this compound was administered preoperatively to manage blood pressure spikes. The results indicated a significant reduction in hypertensive episodes during surgery, showcasing its efficacy as an antihypertensive agent .

Case Study 2: Reversal of Anesthesia

A study evaluated the effects of this compound on patients receiving lidocaine with epinephrine for dental procedures. Patients who received phentolamine demonstrated a significantly faster return to normal sensation compared to those who did not receive the agent, highlighting its role in enhancing patient comfort post-procedure .

Case Study 3: Norepinephrine Extravasation

In another study, patients who experienced dermal necrosis following norepinephrine extravasation were treated with this compound. The treatment resulted in improved outcomes regarding tissue viability and reduced complications associated with necrosis, further establishing its clinical utility .

Data Table: Summary of Clinical Applications

Mecanismo De Acción

El acetato de fentolamina ejerce sus efectos bloqueando competitivamente los receptores adrenérgicos alfa-1 y alfa-2 . Este bloqueo conduce a la vasodilatación de los músculos lisos vasculares, lo que da como resultado una disminución de la presión arterial . El compuesto también inhibe la liberación presináptica de norepinefrina, contribuyendo aún más a sus efectos vasodilatadores .

Comparación Con Compuestos Similares

El acetato de fentolamina se compara con otros antagonistas alfa-adrenérgicos como la fenoxibenzamina y el propranolol .

Compuestos similares:

Fenoxibenzamina: Un antagonista alfa-adrenérgico no selectivo utilizado principalmente para el feocromocitoma.

Propranolol: Un antagonista beta-adrenérgico no selectivo utilizado para la hipertensión, la angina y la prevención de la migraña.

Singularidad: El acetato de fentolamina es único debido a su antagonismo reversible y competitivo en ambos receptores adrenérgicos alfa-1 y alfa-2, lo que lleva a un efecto vasodilatador más pronunciado en comparación con los bloqueadores alfa-1 selectivos .

Actividad Biológica

Phentolamine acetate is a non-selective alpha-adrenergic antagonist primarily used in clinical settings for its vasodilatory effects and its role in managing hypertensive crises, particularly those associated with pheochromocytoma. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies.

Phentolamine acts as a reversible, competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, it induces vasodilation of vascular smooth muscle, leading to decreased blood pressure. The drug also has a stimulatory effect on beta-adrenergic receptors, which can enhance cardiac output through positive inotropic and chronotropic effects .

Key Mechanisms:

- Vasodilation : Primarily through alpha-adrenergic blockade.

- Cardiac Effects : Increases heart rate and contractility via beta-adrenergic stimulation.

- Insulin Secretion : Stimulates insulin release, potentially related to its action on ATP-sensitive potassium channels .

Pharmacokinetics

Phentolamine's pharmacokinetic profile is characterized by rapid absorption and distribution. It is typically administered intravenously or intramuscularly due to its rapid onset of action.

| Parameter | Value |

|---|---|

| Half-life | Approximately 19 hours |

| Bioavailability | 100% after intravenous injection |

| Volume of distribution | 0.5 to 1 L/kg |

| Clearance | 0.5 L/h/kg |

Phentolamine is metabolized in the liver and excreted primarily through urine. Its pharmacokinetics can be influenced by various factors including age, liver function, and co-administered drugs .

Therapeutic Applications

This compound is utilized in several clinical scenarios:

- Management of Hypertensive Crises : Particularly effective in patients with pheochromocytoma during surgical procedures.

- Reversal of Local Anesthetic Effects : Phentolamine mesylate (a formulation of phentolamine) is used to accelerate recovery from local anesthesia by counteracting vasoconstriction caused by epinephrine .

- Prevention of Dermal Necrosis : Following extravasation of norepinephrine, phentolamine can prevent tissue damage .

Case Study 1: Management of Pheochromocytoma

A study involving patients undergoing surgery for pheochromocytoma demonstrated that preoperative administration of phentolamine effectively controlled hypertensive episodes. Patients showed significant reductions in blood pressure without adverse effects on cardiac function .

Case Study 2: Dental Anesthesia

In a clinical trial assessing the efficacy of phentolamine mesylate in dental procedures, patients receiving local anesthetics with epinephrine experienced faster recovery from anesthesia when treated with phentolamine compared to controls. The mean recovery time was reduced by approximately 50% .

Research Findings

Recent research highlights the multifaceted role of phentolamine beyond traditional uses:

- Vascular Effects : Studies indicate that phentolamine not only reduces blood pressure but also improves endothelial function in diabetic patients .

- Insulin Sensitivity : Research suggests that phentolamine may enhance insulin sensitivity through its action on adrenergic receptors, potentially benefiting metabolic syndrome patients .

- Neuroprotective Effects : Emerging data propose that phentolamine may have neuroprotective properties in ischemic conditions due to its vasodilatory effects on cerebral vessels .

Propiedades

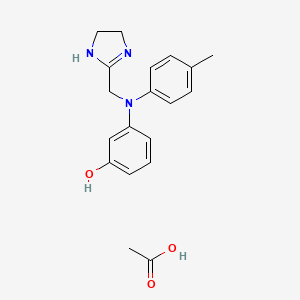

IUPAC Name |

acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSNZPUAZBUONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249607-96-3 | |

| Record name | 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.